molecular formula C21H21N3O3 B2516113 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide CAS No. 2034243-40-6

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide

Cat. No.: B2516113
CAS No.: 2034243-40-6
M. Wt: 363.417
InChI Key: OHVFALHKMNGBDZ-UHFFFAOYSA-N
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Description

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining oxane, quinoline, and pyridine moieties, making it a valuable subject for studies in organic chemistry, pharmacology, and materials science.

Mechanism of Action

Target of Action

Related compounds such as 4-hydroxy-2-quinolones have been found to have interesting pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets to exert its effects.

Mode of Action

It’s worth noting that similar compounds have been found to undergo reactions such as epoxidation and subsequent friedel–crafts alkylation . These reactions could potentially alter the structure of the target molecules, thereby influencing their function.

Biochemical Pathways

The synthesis of related compounds has been found to involve the formation of fused ring systems , which could potentially interact with various biochemical pathways.

Result of Action

Related compounds have been found to have unique biological activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide typically involves multi-step organic reactionsThe quinoline and pyridine moieties are then incorporated through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . Reaction conditions generally include the use of organic solvents like dichloromethane or toluene, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated analogs.

Scientific Research Applications

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-4-carboxamide stands out due to its unique combination of oxane, quinoline, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-quinolin-8-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21(24-18-5-1-3-16-4-2-9-23-20(16)18)17-6-10-22-19(13-17)27-14-15-7-11-26-12-8-15/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFALHKMNGBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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